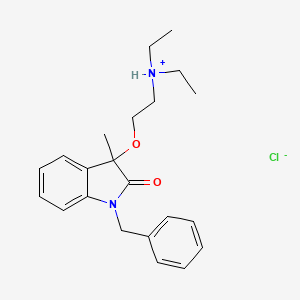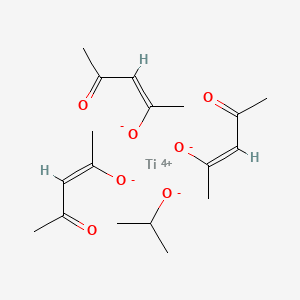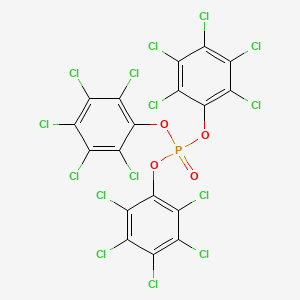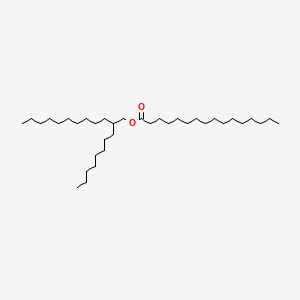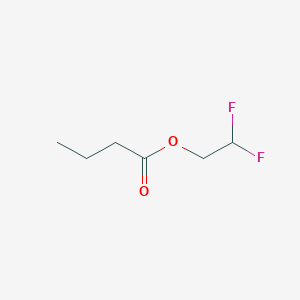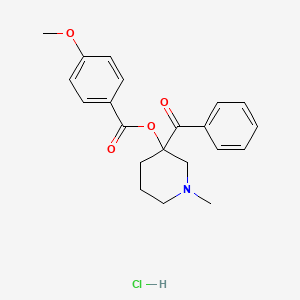
(+-)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate is a complex organic compound that features a piperidine ring substituted with benzoyl and p-methoxybenzoyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate typically involves multiple steps. One common approach is the protection of hydroxyl groups using p-methoxybenzyl (PMB) groups, which can be deprotected under mildly oxidizing conditions using dichlorodicyanobenzoquinone (DDQ) or strongly acidic conditions . The Williamson ether synthesis mechanism is often employed for the protection step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(±)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The PMB group can be oxidized using DDQ, leading to the formation of p-methoxybenzaldehyde.
Reduction: Reduction reactions can be performed using reagents like DIBAL to obtain mono-protected diols.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: DDQ is commonly used for the oxidation of PMB groups.
Reducing Agents: DIBAL is used for the reduction of benzylidene acetals.
Acidic Conditions: Strong acids can be used for deprotection and substitution reactions.
Major Products
The major products formed from these reactions include deprotected compounds, p-methoxybenzaldehyde, and mono-protected diols .
科学的研究の応用
(±)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the protection and deprotection of hydroxyl groups.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (±)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate involves its interaction with molecular targets through its functional groups. The PMB group can stabilize intermediates during chemical reactions, reducing the electrophilicity of neighboring groups and facilitating subsequent transformations . The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which modify its structure and reactivity.
類似化合物との比較
Similar Compounds
Benzyl Ethers: Similar in their use as protecting groups for hydroxyl compounds.
Dimethoxybenzyl (DMB) Groups: Can be deprotected under milder conditions than PMB.
Tetrahydropyranyl (THP) Ethers: Used for the protection of hydroxyl groups and removed under acidic conditions.
Uniqueness
(±)-1-Methyl-3-benzoyl-3-(p-methoxybenzoyloxy)piperidine hydrochloride hydrate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability properties. The presence of both benzoyl and p-methoxybenzoyloxy groups allows for versatile chemical transformations and applications in various fields of research.
特性
CAS番号 |
33422-54-7 |
|---|---|
分子式 |
C21H24ClNO4 |
分子量 |
389.9 g/mol |
IUPAC名 |
(3-benzoyl-1-methylpiperidin-3-yl) 4-methoxybenzoate;hydrochloride |
InChI |
InChI=1S/C21H23NO4.ClH/c1-22-14-6-13-21(15-22,19(23)16-7-4-3-5-8-16)26-20(24)17-9-11-18(25-2)12-10-17;/h3-5,7-12H,6,13-15H2,1-2H3;1H |
InChIキー |
KXCUVPCCUJWKHB-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC(C1)(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



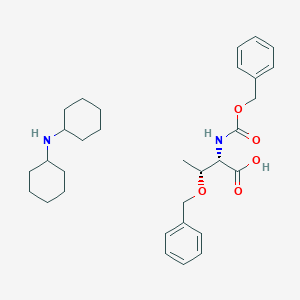
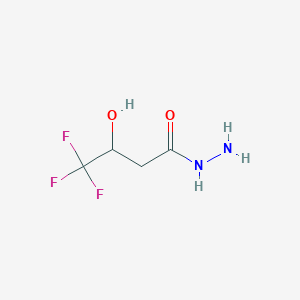
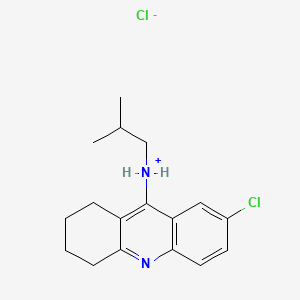
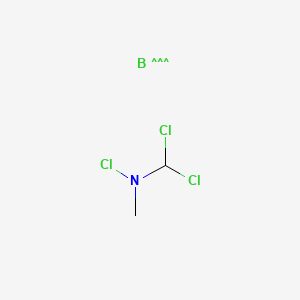
![4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide](/img/structure/B13742228.png)

